molecular formula C7H4FNO B1304121 3-Fluoro-4-hydroxybenzonitrile CAS No. 405-04-9

3-Fluoro-4-hydroxybenzonitrile

Cat. No. B1304121
M. Wt: 137.11 g/mol
InChI Key: DPSSSDFTLVUJDH-UHFFFAOYSA-N
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Patent
US05643929

Procedure details

4-Bromo-2-fluorophenol (10 ml, 91 mmol) and 9.85 g (0.11 mol) of CuCN were combined in 75 ml of NMP with stirring under nitrogen, and the mixture was heated at 150° C. for 5 h. The mixture was diluted with 200 ml of ether, stirred, and decanted. The residue was diluted again with 200 ml of ether, heated, and decanted. The combined decantates were washed with water, 1N HCl solution, water, and brine, and dried over magnesium sulfate. The organic solution was concentrated in vacuo to provide 12 g of a white solid which was triturated in carbon tetrachloride and filtered to afford 7.29 g (72.1%) of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[C:10]([Cu])#[N:11]>CN1C(=O)CCC1.CCOCC>[C:10]([C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1)#[N:11]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Step Two
Name
CuCN
Quantity
9.85 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
decanted
ADDITION
Type
ADDITION
Details
The residue was diluted again with 200 ml of ether
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
The combined decantates were washed with water, 1N HCl solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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